2,6-Bis(methylsulfanyl)phenol
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Overview
Description
2,6-Bis(methylsulfanyl)phenol is an organic compound with the molecular formula C10H14OS2 It is characterized by the presence of two methylsulfanyl groups attached to the benzene ring at the 2 and 6 positions, and a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methylsulfanyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2,6-dichlorophenol with sodium methylthiolate under basic conditions. The reaction proceeds via the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar nucleophilic aromatic substitution process. The reaction conditions are optimized to ensure high yield and purity of the product. This involves the use of high-purity reagents, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the original sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Original sulfides.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
2,6-Bis(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(methylsulfanyl)phenol involves its interaction with various molecular targets. The hydroxyl group and the methylsulfanyl groups play a crucial role in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its biological activity is attributed to its ability to interact with cellular components, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Commonly used in the production of plastics and resins.
Bisphenol S: An alternative to Bisphenol A with similar applications.
Bisphenol F: Used in the production of epoxy resins.
Uniqueness
2,6-Bis(methylsulfanyl)phenol is unique due to the presence of the methylsulfanyl groups, which impart distinct chemical properties compared to other bisphenols.
Properties
CAS No. |
90033-57-1 |
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Molecular Formula |
C8H10OS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2,6-bis(methylsulfanyl)phenol |
InChI |
InChI=1S/C8H10OS2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3 |
InChI Key |
XTFWJPDPOBWEFE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC=C1)SC)O |
Origin of Product |
United States |
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